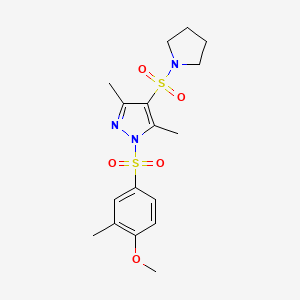
4-Fluoro-3-iodo-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-iodo-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5FINO It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are substituted by methoxy, iodo, and fluoro groups, respectively
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-iodo-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Used in the synthesis of agrochemicals and materials science.
Safety and Hazards
Zukünftige Richtungen
Fluoropyridines, including 4-Fluoro-3-iodo-2-methoxypyridine, are of interest due to their unique properties and potential applications in various fields. They are expected to find novel applications in the future . For instance, F18-substituted pyridines present a special interest as potential imaging agents for various biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iodo-2-methoxypyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the selective halogenation of pyridine followed by methoxylation. For instance, starting with 2-methoxypyridine, selective iodination at the 3-position and fluorination at the 4-position can be achieved using reagents like iodine monochloride (ICl) and Selectfluor® under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for forming N-oxides.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids under mild conditions.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Coupling: Formation of biaryl compounds.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-iodo-2-methoxypyridine depends on its application. In chemical reactions, the electron-withdrawing effects of the fluoro and iodo groups influence the reactivity of the pyridine ring. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-iodo-2-methoxypyridine: Similar structure but with different substitution pattern.
2-Fluoro-3-iodopyridine: Lacks the methoxy group, affecting its reactivity and applications.
4-Fluoro-2-methoxypyridine: Lacks the iodine atom, leading to different chemical properties.
Uniqueness
4-Fluoro-3-iodo-2-methoxypyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Eigenschaften
IUPAC Name |
4-fluoro-3-iodo-2-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIINFLDILVLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2877634.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877635.png)



![(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride](/img/structure/B2877643.png)
![N-[2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2877645.png)

![2-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2877647.png)

![3-[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methylphenyl)urea](/img/structure/B2877651.png)


